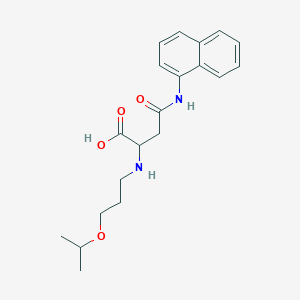

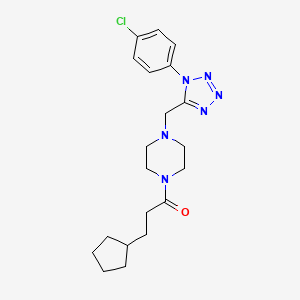

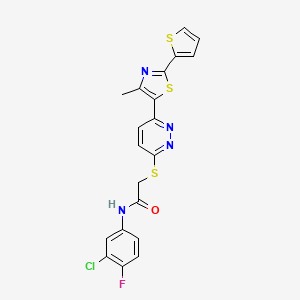

![molecular formula C19H18FN3O3S B2695436 2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097913-12-5](/img/structure/B2695436.png)

2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline, also known as NBQX, is a highly selective antagonist of the ionotropic glutamate receptor, AMPA. It was first synthesized in 1988 by Sheardown et al. and has since been extensively studied for its potential therapeutic applications in neurological disorders.

Scientific Research Applications

Chemical Synthesis and Modification

2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline, as part of the pyrrolo[1,2-a]quinoxalines family, plays a significant role in pharmaceutical research and organic synthesis. A method has been developed for selective chlorination and bromination of pyrrolo[1,2-a]quinoxalines, compatible with various functional groups including fluoro, chloro, and methylthio (Le et al., 2021).

Ligand Synthesis in Medicinal Chemistry

The pyrrolo[1,2-a]quinoxaline structure has been utilized in medicinal chemistry. Specifically, compounds within this family have shown affinity for the GABAA/benzodiazepine receptor, displaying a range of efficacies and binding affinities (Tenbrink et al., 1994).

Environmental Applications

An eco-friendly approach to synthesize biologically important pyrrolo- and indolo[1,2-a]quinoxalines has been developed, which is significant for creating diverse quinoxaline derivatives in an environmentally sustainable manner (Preetam & Nath, 2015).

Fluorescent Sensor Development

Quinoxalines have been explored for their potential in creating neutral anion receptors with enhanced affinities. They act as efficient sensors for anions such as fluoride, chloride, or dihydrogen phosphate, showing great promise in the development of fluorescent sensors (Anzenbacher et al., 2000).

Pharmaceutical Research

Quinoxalines, including pyrrolo[1,2-a]quinoxalines, are integral in the synthesis of multifunctional drugs for treating neuropsychiatric and neurological disorders. Their properties have been leveraged to create compounds with potent binding affinities and multiple functionalities (Li et al., 2014).

properties

IUPAC Name |

2-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S/c1-13-10-14(20)6-7-18(13)27(24,25)23-9-8-15(12-23)26-19-11-21-16-4-2-3-5-17(16)22-19/h2-7,10-11,15H,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXUBYHPPRSNFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B2695356.png)

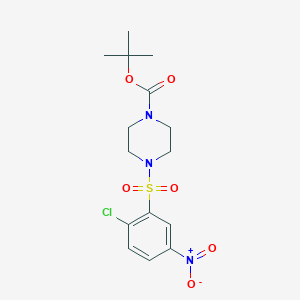

![Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2695358.png)

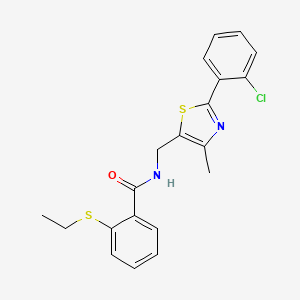

![(E)-N'-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2695362.png)

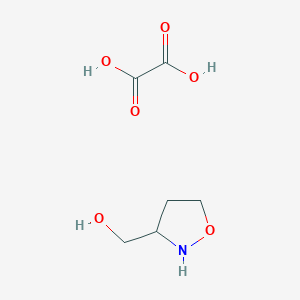

![Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2695374.png)